N-[1-(furan-2-yl)ethyl]cyclopropanamine is a chemical compound with the molecular formula and a molecular weight of 187.67 g/mol. This compound is recognized for its potential applications in organic synthesis and medicinal chemistry. It is classified as a cyclopropanamine derivative, which indicates its structural features include a cyclopropane ring and an amine group linked to a furan-2-yl ethyl substituent.
The compound has garnered interest due to its biological activities, including possible antimicrobial and anticancer effects, making it a subject of research in both chemistry and biology.
The synthesis of N-[1-(furan-2-yl)ethyl]cyclopropanamine typically involves the reaction of furan-2-yl ethylamine with cyclopropanecarboxylic acid chloride. This reaction is usually conducted under controlled conditions with the presence of a base, such as triethylamine, to neutralize the hydrochloric acid produced during the reaction.
The molecular structure of N-[1-(furan-2-yl)ethyl]cyclopropanamine consists of:
The compound's structural formula can be represented as follows:
This structure contributes to the compound's unique reactivity and potential biological interactions.
N-[1-(furan-2-yl)ethyl]cyclopropanamine undergoes several types of chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for N-[1-(furan-2-yl)ethyl]cyclopropanamine involves its interaction with specific biological targets, potentially including enzymes or receptors. Preliminary studies suggest that the compound may modulate cellular signaling pathways and gene expression by binding to these targets, although detailed pathways remain under investigation.
N-[1-(furan-2-yl)ethyl]cyclopropanamine hydrochloride appears as a white crystalline solid. Its melting point and solubility characteristics are typically assessed during purity analysis.
Key chemical properties include:
Relevant data on solubility and stability can be obtained from specific experimental studies or material safety data sheets.
N-[1-(furan-2-yl)ethyl]cyclopropanamine has several notable applications:
The chiral center at the 1-position of the furan-ethyl moiety necessitates precise stereochemical control for biological efficacy. Patent US9585850B2 details two primary approaches for obtaining enantiomerically pure (1S)-N-[1-(furan-2-yl)ethyl]cyclopropanamine: enzymatic resolution and asymmetric synthesis [3]. The enzymatic method employs immobilized lipase B from Candida antarctica (CAL-B) to selectively acetylate the (1R)-enantiomer of racemic 1-(furan-2-yl)ethylamine with vinyl acetate in tert-butyl methyl ether (TBME). This achieves 48% conversion with >99% ee for the remaining (1S)-amine intermediate after 16 hours at 30°C. Subsequent reductive amination with cyclopropanone hemiacetal (using sodium triacetoxyborohydride) yields the target (1S)-enantiomer in 92% ee and 76% overall yield [3].
Asymmetric synthesis routes utilize Evans oxazolidinone auxiliaries, where the furan-2-yl ketone undergoes enantioselective reduction at -78°C using borane-THF and a chiral catalyst (CBS catalyst, 5 mol%). This affords (S)-1-(furan-2-yl)ethanol in 94% yield and 96% ee after purification. Mitsunobu reaction with phthalimide introduces the amine group with stereochemical inversion, followed by hydrazinolysis to liberate the chiral amine [3]. Critical stereochemical outcomes are summarized below:
Table 1: Stereoselective Synthesis Methods for (1S)-N-[1-(Furan-2-yl)ethyl]cyclopropanamine
| Method | Key Conditions | Yield | ee (%) | Purity (HPLC) |
|---|---|---|---|---|
| Enzymatic Resolution | CAL-B, vinyl acetate, TBME, 30°C | 76% | 92% | 98.5% |
| Asymmetric Reduction | CBS catalyst, BH₃·THF, -78°C | 85%* | 96% | 99.1% |
| Chiral Auxiliary | (S)-4-Benzyl-2-oxazolidinone, DCC, RT | 68% | >99% | 98.7% |
*Yield over 3 steps (reduction, Mitsunobu, deprotection)
Conversion of the free base to its hydrochloride salt significantly improves physicochemical properties critical for pharmaceutical development. As detailed in US9585850B2, hydrochloride formation is achieved by dissolving N-[1-(furan-2-yl)ethyl]cyclopropanamine in anhydrous diethyl ether and introducing hydrogen chloride gas at 0°C [3]. The resulting precipitate is collected via cold filtration, washed with cold ether, and dried under vacuum to yield a crystalline solid with a consistent melting point of 192–194°C. This salt form demonstrates enhanced aqueous solubility (87 mg/mL in pH 7.4 buffer at 25°C) compared to the free base (2.3 mg/mL) [9]. Accelerated stability studies (40°C/75% RH, 4 weeks) confirm no detectable degradation (<0.5%) by HPLC, supporting its suitability for formulation [3].
Key physicochemical enhancements include:
Table 2: Physicochemical Properties of Hydrochloride Salt vs. Free Base
| Property | Hydrochloride Salt | Free Base | Measurement Method |
|---|---|---|---|
| Aqueous Solubility | 87 mg/mL | 2.3 mg/mL | Shake-flask (pH 7.4) |
| Melting Point | 192–194°C | Oil | Differential Scanning Calorimetry |
| Log D (octanol/water) | 0.8 | 2.1 | Shake-flask method |
| Hygroscopicity | Non-hygroscopic | Hygroscopic | Dynamic Vapor Sorption |
Synthesis begins with furan-2-carbaldehyde through a three-step sequence: aldol condensation, reductive amination, and cyclopropylamine conjugation [3] [5]. Furfural undergoes aldol reaction with nitroethane (20 mol% pyrrolidine acetate catalyst) in ethanol at 60°C for 8 hours to furnish 1-(furan-2-yl)-2-nitroprop-1-ene (92% yield). Catalytic hydrogenation (H₂, 50 psi, 10% Pd/C, methanol) reduces both the nitro group and double bond, yielding racemic 1-(furan-2-yl)ethylamine [5].
Critical optimization involves cyclopropylamine introduction:1. Boc-Protected Route:- 1-(Furan-2-yl)ethylamine reacts with di-tert-butyl dicarbonate (Boc₂O) in THF- Intermediate undergoes SN2 reaction with cyclopropyl bromide (K₂CO₃, DMF, 80°C)- Acidic deprotection (TFA/DCM) yields racemic product (overall 58%)2. Direct Reductive Amination:- Cyclopropylamine + furan-2-carbaldehyde → imine formation- Sodium triacetoxyborohydride reduces imine in DCE at RT (24 hours, 83% yield)
Purification employs silica gel chromatography (ethyl acetate/hexane, 3:7) followed by hydrochloride crystallization from ethanol/diethyl ether [3] [5].
Table 3: Key Intermediates in Multi-Step Synthesis
| Intermediate | Synthetic Step | Yield | Purity | Characterization |
|---|---|---|---|---|
| 1-(Furan-2-yl)-2-nitroprop-1-ene | Aldol condensation | 92% | 95% | ¹H NMR, FT-IR |
| rac-1-(Furan-2-yl)ethylamine | Catalytic hydrogenation | 89% | 97% | GC-MS, [α]D |
| N-Boc-1-(furan-2-yl)ethylamine | Protection | 94% | 98% | ¹H NMR, HPLC |
| Imine (cyclopropyl-furan-2-ylmethylene) | Condensation | 76%* | 90% | LC-MS |
*Not isolated; used directly in reduction
Table 4: Compound Identifiers for N-[1-(Furan-2-yl)ethyl]cyclopropanamine
| Identifier | Value | Source |
|---|---|---|
| Systematic Name | N-[1-(Furan-2-yl)ethyl]cyclopropanamine | PubChem [4] |
| CAS Registry Number | 1197605-29-0 | BLD Pharm [2] |
| Molecular Formula | C₉H₁₃NO | PubChem [4] |
| SMILES | CC(C1=CC=CO1)NC2CC2 | PubChem [4] |
| InChIKey | KKEABNOYKSGCRM-UHFFFAOYSA-N | PubChem [4] |
| Hydrochloride CAS | 1197605-29-0 (same as base) | BLD Pharm [2] |
| MDL Number (HCl salt) | MFCD13195913 | BLD Pharm [2] |
CAS No.: 25560-91-2
CAS No.: 39148-58-8
CAS No.:
CAS No.: 127886-77-5